molecular formula C12H17BrN2O B6629065 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine

3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine

カタログ番号: B6629065
分子量: 285.18 g/mol
InChIキー: ZVWYREPDCSDJGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is a chemical compound that belongs to the pyridine family. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

The mechanism of action of 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is related to its selective agonist activity on the α7 this compound. This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. Activation of the α7 this compound by this compound leads to an increase in the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human clinical trials. These include an improvement in cognitive function, memory, and attention, as well as a reduction in anxiety and depression-like behaviors. Additionally, it has been found to have neuroprotective effects and to enhance the survival of neurons in the brain.

実験室実験の利点と制限

One of the main advantages of using 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine in lab experiments is its high selectivity and potency for the α7 this compound, which allows for more specific and targeted studies of this receptor. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for studying the effects of α7 this compound activation in the brain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cognitive function and mood regulation. Finally, there is a need for the development of more efficient and effective synthesis methods for this compound, which could lead to increased availability and affordability of this compound for research purposes.
In conclusion, this compound is a potent and selective agonist for the α7 this compound, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves an increase in the release of several neurotransmitters, leading to an improvement in cognitive function, memory, and attention, as well as a reduction in anxiety and depression-like behaviors. Despite its limitations, this compound is a useful tool for studying the effects of α7 this compound activation in the brain, and there are several future directions for research on this compound.

合成法

The synthesis of 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine involves a multi-step process. The first step is the preparation of 3-bromo-5-chloropyridine, which is then reacted with 3-(methoxymethyl)piperidine in the presence of a palladium catalyst to obtain the desired product. The purity and yield of the final product can be improved by several purification techniques, including column chromatography and recrystallization.

科学的研究の応用

3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. Additionally, it has been found to have neuroprotective effects and to enhance the survival of neurons in the brain.

特性

IUPAC Name

3-bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-16-9-10-3-2-4-15(8-10)12-5-11(13)6-14-7-12/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWYREPDCSDJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。